REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11](O)=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:14]([OH:17])(=O)[CH3:15]>>[OH:17][C:14]1[CH:15]=[CH:6][C:5]([CH:11]=[CH:10][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=2)=[CH:4][CH:9]=1
|
Name
|
Formula 19
|
Quantity
|
807 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
742 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for about 7 days at that temperature, during when an orange solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser, a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
a long thermometer, and provided with an argon atmosphere
|
Type
|
CUSTOM
|
Details
|
formed in the reaction
|
Type
|
WAIT
|
Details
|
After that period
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for about 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to about 2500 ml
|
Type
|
DISTILLATION
|
Details
|
by distilling off a quantity of the acetic acid
|
Type
|
TEMPERATURE
|
Details
|
Cooling of the mixture
|
Type
|
CUSTOM
|
Details
|
gave an orange solid, which
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product of Formula 21 was recrystallized
|
Type
|
CUSTOM
|
Details
|
to give bright yellow needles, which
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at about 70° C
|
Reaction Time |
7 d |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |